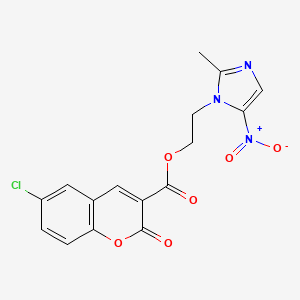

2-(2-Methyl-5-nitroimidazol-1-yl)ethyl 6-chloro-2-oxochromene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

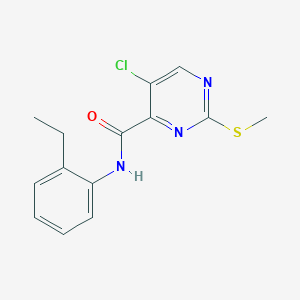

The compound contains a 2-methyl-5-nitroimidazole moiety . This is a common structure in many biologically active compounds, including certain antibiotics like metronidazole . The compound also contains a 6-chloro-2-oxochromene-3-carboxylate moiety, but there’s less information available about this part of the molecule.

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a 2-methyl-5-nitroimidazole ring, which is a five-membered ring with two nitrogen atoms, and a 6-chloro-2-oxochromene-3-carboxylate moiety, which is a fused six-membered and five-membered ring system with oxygen and chlorine atoms .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

- Oxidation Reactions: Ethylenebis(N-methylimidazolium) chlorochromate has been used as a selective and mild reagent for the oxidation of alcohols, hydroquinones, and trimethylsilyl ethers, showcasing the potential utility of related compounds in synthetic chemistry (Hosseinzadeh et al., 2008).

- Reactivity with Nitronate Anions: Research on the reactivity of methyl-1 chloromethyl-2 nitro-5 imidazole with tertiary nitronate anions leads to high yields of previously unknown 1-methyl-5-nitro-imidazoles, indicating the versatility of such compounds in organic synthesis (Crozet et al., 1985).

Biological Activities

- Inhibition of β-Glucuronidase: A study on the biology-oriented synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives reveals their potent β-glucuronidase inhibitory activity, suggesting their potential application in medical research for treating diseases related to glucuronidase activity (Salar et al., 2017).

Material Science and Coordination Chemistry

- Nickel(II) and Hg(II) N-heterocyclic Carbene Complexes: The synthesis and structural characterization of benzimidazole-functionalized Ni(II) and Hg(II) N-heterocyclic carbene complexes have shown their efficiency as catalysts for Friedel–Crafts alkylations, highlighting the broad applicability of these complexes in catalysis and materials science (Huang et al., 2011).

Mecanismo De Acción

Imidazole derivatives

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Propiedades

IUPAC Name |

2-(2-methyl-5-nitroimidazol-1-yl)ethyl 6-chloro-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O6/c1-9-18-8-14(20(23)24)19(9)4-5-25-15(21)12-7-10-6-11(17)2-3-13(10)26-16(12)22/h2-3,6-8H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGJQTGHIILAPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCOC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2700410.png)

![4-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2700413.png)

![2-Piperidin-3-yl-2-azaspiro[4.4]nonane-1,3-dione;hydrochloride](/img/structure/B2700414.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,4-dimethylbenzamide](/img/structure/B2700415.png)

![2-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2700419.png)

![2-((1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B2700423.png)

![5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2700426.png)

![2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2700429.png)

![5-((2,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2700431.png)